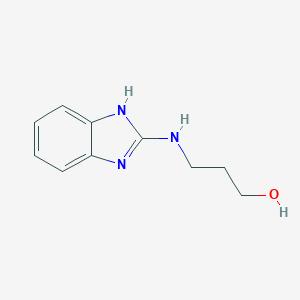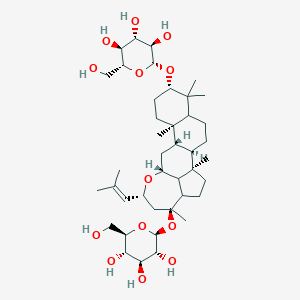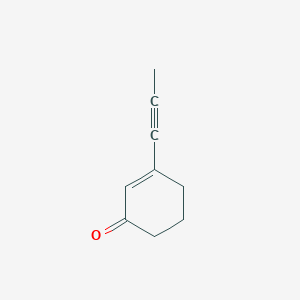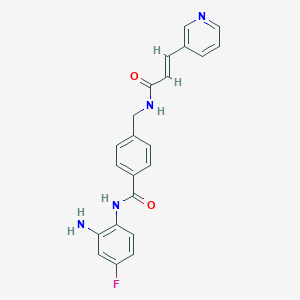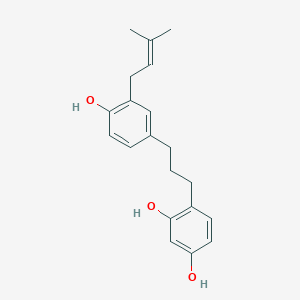
Broussonin C
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like Broussonin C often involves strategic planning and execution of multi-step reactions. A notable example is the first total synthesis of a related compound, neofinaconitine, which involved a modular, convergent approach, showcasing the complexity and creativity required in synthesizing such molecules (Shi et al., 2013). The synthesis routes for compounds similar to Broussonin C employ Diels-Alder reactions, Mannich-type cyclizations, and key transformations that underscore the intricacies of synthesizing tetrasubstituted pyrrolidine alkaloids (Yoda, Shimojo, & Takabe, 1999).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the reactivity and biological activity of compounds like Broussonin C. Advanced techniques such as X-ray crystallography have been employed to confirm the structures of complex molecules and elucidate stereochemical details, which are crucial for the synthesis and application of these compounds.
Chemical Reactions and Properties
Broussonin C, similar to other complex organic molecules, participates in a variety of chemical reactions that highlight its reactivity and potential for further functionalization. Studies on bromination, a common reaction in organic synthesis, provide insights into the reactivity of bromo-organic compounds and their application in creating complex molecular architectures (Saikia, Borah, & Phukan, 2016).
Wissenschaftliche Forschungsanwendungen
- Pharmacology
- Broussonin C, isolated from Broussonetia kazinoki roots, has shown inhibitory effects on the monophenolase of tyrosinase . Tyrosinase is an enzyme that is critical for the production of melanin, the pigment responsible for skin color. Therefore, substances that inhibit tyrosinase could have potential applications in the treatment of hyperpigmentation disorders or as skin-lightening agents .
- The methods of application or experimental procedures involve isolating Broussonin C from the roots of Broussonetia kazinoki and testing its effects on tyrosinase in vitro .
- The results showed that Broussonin C inhibits monophenolase with IC50 values ranging between 0.43 and 17.9 µM .
- Anti-Inflammatory
- Broussonin C, along with other compounds like kazinol U, kazinol A, kazinol I, and broussonin A, have been found to suppress the LPS-induced high level of NO with IC50 values of less than 6 µM . This suggests potential anti-inflammatory applications, as NO is a key mediator of inflammation.
- The methods of application or experimental procedures involve isolating Broussonin C and other compounds from Broussonetia kazinoki and testing their effects on NO levels in vitro .
- The results showed that these compounds can effectively suppress NO production, suggesting potential anti-inflammatory effects .
- Antioxidant
- Broussonin C, along with other compounds isolated from Broussonetia species, have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- The methods of application or experimental procedures involve isolating Broussonin C and other compounds from Broussonetia species and testing their antioxidant effects in vitro .
- The results showed that these compounds have potential antioxidant effects, but more research is needed to confirm these findings and understand their implications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOZGCJOTGLPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Broussonin C | |
CAS RN |
76045-49-3 | |
| Record name | 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
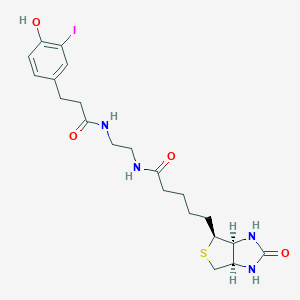
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
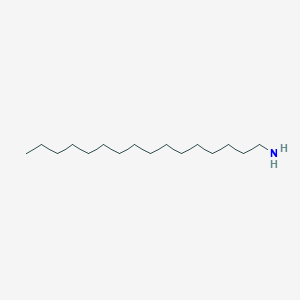
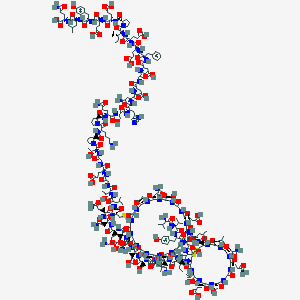
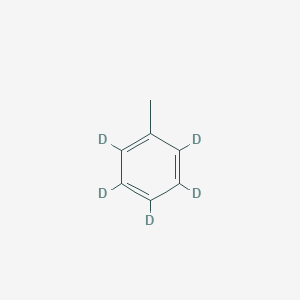
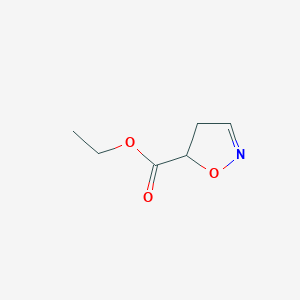
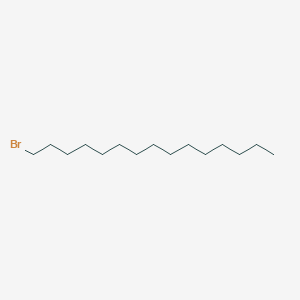
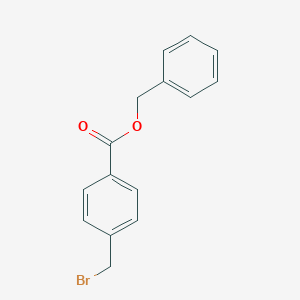
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)
